Oil red O

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[[4-[(2,5-dimethylphenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O/c1-16-9-10-17(2)22(13-16)27-28-23-14-19(4)24(15-18(23)3)29-30-26-21-8-6-5-7-20(21)11-12-25(26)31/h5-15,31H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGIHFRTRXVWOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N=NC2=C(C=C(C(=C2)C)N=NC3=C(C=CC4=CC=CC=C43)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301039601 |

Source

|

| Record name | 2-Naphthalenol, 1-[2-[4-[2-(2,5-dimethylphenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301039601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14288-70-1, 1320-06-5 |

Source

|

| Record name | 1-[2-[4-[2-(2,5-Dimethylphenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14288-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dimethyl-4-(2,5-dimethylphenylazo)phenylazo)-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014288701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenol, 1-[2-[4-[2-(2,5-dimethylphenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301039601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2,5-dimethyl-4-(2,5-dimethylphenylazo)phenylazo]-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[[4-[(dimethylphenyl)azo]dimethylphenyl]azo]-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Principles of Oil Red O Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Oil Red O staining is a cornerstone technique in biological research and diagnostics for the visualization and quantification of neutral lipids. This guide delves into the fundamental principles of this method, offering detailed protocols and quantitative data to empower researchers in their cellular and tissue analyses.

The Physical Basis of Staining: A Matter of Solubility

At its core, Oil Red O staining is not a chemical reaction but a physical process governed by the principle of selective solubility.[1] Oil Red O is a lysochrome, a fat-soluble dye, belonging to the diazo dye family.[2][3] The staining mechanism relies on the dye's higher affinity for and solubility in neutral lipids, such as triglycerides and cholesterol esters, than in its solvent base, typically isopropanol or propylene glycol.[2][4][5]

When a tissue section or cell culture is incubated with the Oil Red O working solution, the dye partitions from the solvent into the intracellular lipid droplets.[5][6] This migration results in the characteristic bright red staining of lipid-rich structures, while other cellular components remain unstained by the dye itself. For comprehensive visualization, a counterstain, commonly hematoxylin, is used to stain the nuclei blue, providing a clear contrast.[4]

It is crucial to note that this technique is primarily suited for fresh or frozen tissue sections, as the organic solvents used in paraffin embedding processes will dissolve the lipids, leading to false-negative results.[1][2]

Quantitative Data Summary

For accurate and reproducible results, understanding the physical and chemical properties of Oil Red O is essential. The following table summarizes key quantitative data for this dye.

| Property | Value | References |

| Chemical Formula | C₂₆H₂₄N₄O | [6][7] |

| Molecular Weight | 408.51 g/mol | [7] |

| Maximum Absorbance (λmax) | 515 - 518 nm | [3][6][8] |

| Appearance | Reddish-brown powder | [3] |

| Common Solvents | Isopropanol, Propylene Glycol | [2][9] |

Visualizing the Staining Principle

The following diagram illustrates the fundamental principle of Oil Red O partitioning from the staining solution into intracellular lipid droplets.

Caption: Partitioning of Oil Red O from the solvent into the lipid droplet.

Experimental Protocols

Detailed and consistent protocols are critical for reliable staining. Below are standardized methods for staining cultured cells and tissue sections with Oil Red O.

Oil Red O Staining of Cultured Cells

This protocol is adapted for cells grown in multi-well plates.

Reagents:

-

Oil Red O Stock Solution (0.35%): Dissolve 0.35 g of Oil Red O powder in 100 mL of 100% isopropanol. Stir overnight and filter through a 0.2 µm filter. Store at room temperature.[10]

-

Oil Red O Working Solution: Mix 6 parts of the Oil Red O Stock Solution with 4 parts of distilled water. Allow the solution to sit at room temperature for 20 minutes, then filter through a 0.2 µm filter. This working solution is stable for about 2 hours.[10]

-

10% Formalin: A common fixative.

-

60% Isopropanol: For rinsing.

-

Phosphate-Buffered Saline (PBS)

-

Hematoxylin (optional, for counterstaining)

Procedure:

-

Fixation: Remove the culture medium and wash the cells twice with PBS. Add 10% formalin to cover the cells and incubate for 30-60 minutes at room temperature.

-

Rinsing: Discard the formalin and wash the cells twice with distilled water.

-

Permeabilization: Add 60% isopropanol to the cells and incubate for 5 minutes at room temperature.

-

Staining: Remove the isopropanol and add the freshly prepared Oil Red O working solution to completely cover the cells. Incubate for 10-20 minutes at room temperature.

-

Washing: Discard the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.

-

Counterstaining (Optional): Add Hematoxylin and incubate for 1 minute. Discard the Hematoxylin and wash the cells 2-5 times with distilled water.

-

Visualization: Add water or PBS to the wells to prevent the cells from drying out and visualize under a microscope. Lipid droplets will appear red, and nuclei will be blue if counterstained.

Oil Red O Staining of Frozen Tissue Sections

This protocol is designed for cryostat-sectioned tissues.

Reagents:

-

Oil Red O Stock Solution (0.5%): Dissolve 0.5 g of Oil Red O in 100 mL of isopropanol. Gentle heating in a water bath may be required.[4]

-

Oil Red O Working Solution: Dilute 30 mL of the stock solution with 20 mL of distilled water. Let it stand for 10 minutes and filter before use. Prepare this solution fresh each time.[4]

-

10% Formalin: For post-fixation if needed.

-

60% Isopropanol

-

Alum Hematoxylin (optional, for counterstaining)

-

Aqueous Mounting Medium (e.g., Glycerine Jelly)

Procedure:

-

Sectioning: Cut frozen sections at 8-10 µm and mount them on slides. Air dry the sections.[4]

-

Fixation: Fix the sections in 10% formalin for 5-10 minutes.[11]

-

Rinsing: Briefly wash with running tap water and then rinse with 60% isopropanol.[4]

-

Staining: Stain with the freshly prepared Oil Red O working solution for 15 minutes in a covered jar to prevent evaporation.[4]

-

Differentiation: Briefly rinse with 60% isopropanol to remove excess stain.[4]

-

Washing: Rinse with distilled water.[4]

-

Counterstaining (Optional): Lightly stain the nuclei with alum hematoxylin.[4]

-

Mounting: Rinse with distilled water and mount the coverslip with an aqueous mounting medium. Do not use xylene or other organic solvent-based mounting media as they will dissolve the stained lipids.[1][4]

Experimental Workflow Diagram

The following diagram outlines the general workflow for Oil Red O staining of cellular and tissue samples.

References

- 1. Oil Red O - Histotechnology Group DST Project [dstgroupproject.weebly.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Oil Red O - Wikipedia [en.wikipedia.org]

- 4. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]

- 5. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]

- 7. stainsfile.com [stainsfile.com]

- 8. Absorption [Oil Red O] | AAT Bioquest [aatbio.com]

- 9. biognost.com [biognost.com]

- 10. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 11. scribd.com [scribd.com]

Unveiling the Crimson Embrace: A Technical Guide to Oil Red O Staining's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the core mechanism of Oil Red O staining, a pivotal technique for the visualization and quantification of neutral lipids in cells and tissues. From the fundamental principles of lysochrome activity to detailed experimental protocols and data interpretation, this document serves as a comprehensive resource for professionals in life sciences and drug development.

The Physicochemical Heart of the Matter: How Oil Red O Selectively Stains Lipids

Oil Red O is a fat-soluble diazo dye, classified as a lysochrome.[1][2][3] The fundamental principle behind its staining capability is not a chemical reaction but a process of physical partitioning based on selective solubility.[1][4][5][6][7] The dye is more soluble in the neutral lipids of the cell, such as triglycerides and cholesteryl esters, than it is in the solvent in which it is applied, typically an aqueous solution of isopropanol or propylene glycol.[1][4][5]

This differential solubility drives the Oil Red O molecules to move from the staining solution and accumulate in the intracellular lipid droplets, rendering them a vibrant red.[4][8] This physical method of staining is what allows for the specific visualization of neutral lipids against the aqueous background of the cytoplasm.[1] The intensity of the red color is directly proportional to the concentration of the dye within the lipid droplets, which in turn reflects the amount of lipid present.

Key Physicochemical Properties of Oil Red O:

| Property | Value | References |

| Chemical Formula | C₂₆H₂₄N₄O | [2][3][9] |

| Molecular Weight | 408.49 g/mol | [2][9] |

| Appearance | Red powder | [3] |

| Maximum Absorption | 518 nm | [2][3][9][10] |

| Solubility | Insoluble in water; Soluble in alcohols, acetone, and lipids | [2][4] |

| C.I. Number | 26125 | [2] |

Visualizing the Staining Principle

The following diagram illustrates the fundamental principle of Oil Red O partitioning into lipid droplets.

Caption: Partitioning of Oil Red O into a lipid droplet.

Experimental Protocols: A Step-by-Step Guide

Accurate and reproducible results in Oil Red O staining hinge on meticulous adherence to optimized protocols. Below are detailed methodologies for staining cultured cells and frozen tissue sections.

Staining of Adherent Cultured Cells

This protocol is suitable for cells grown in multi-well plates or on coverslips.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

10% Formalin (Neutral Buffered)

-

60% Isopropanol

-

Oil Red O Staining Solution (see preparation below)

-

Hematoxylin (for counterstaining, optional)

-

Distilled water

Preparation of Oil Red O Staining Solution:

-

Stock Solution: Dissolve 0.35 g of Oil Red O powder in 100 mL of 100% isopropanol with stirring. This solution is stable for up to one year when stored at room temperature and protected from light.[11]

-

Working Solution: To prepare the working solution, mix 6 parts of the Oil Red O stock solution with 4 parts of distilled water (e.g., 6 mL stock + 4 mL water).[11] Allow this solution to sit for 20 minutes at room temperature and then filter it through a 0.2 µm syringe filter or Whatman No. 1 filter paper to remove any precipitate.[11][12][13] The working solution should be prepared fresh and is stable for about 2 hours.[12][14][15]

Staining Procedure:

-

Fixation: Gently aspirate the culture medium and wash the cells twice with PBS. Add 10% formalin to cover the cells and incubate for 30-60 minutes at room temperature.[12][14][16]

-

Rinsing: Discard the formalin and wash the cells twice with distilled water.[12]

-

Dehydration: Add 60% isopropanol to the cells and incubate for 5 minutes at room temperature.[11][12][14]

-

Staining: Remove the isopropanol and add the filtered Oil Red O working solution to completely cover the cells. Incubate for 10-20 minutes at room temperature.[12][14][15]

-

Differentiation and Washing: Discard the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is no longer visible.[12][14][15]

-

Counterstaining (Optional): Add hematoxylin solution to the cells and incubate for 1 minute. Discard the hematoxylin and wash with distilled water 2-5 times.[12][14][15]

-

Visualization: Add a small amount of water or PBS to the wells to prevent the cells from drying out and visualize under a light microscope. Lipid droplets will appear red, and nuclei will be blue if counterstained.[8][12][14]

Staining of Frozen Tissue Sections

This protocol is designed for fresh or frozen tissue sections. Note that paraffin-embedded tissues are generally not suitable as the embedding process removes lipids.[1][13]

Materials:

-

Frozen tissue sections (8-10 µm) on slides

-

10% Formalin

-

Propylene Glycol or 60% Isopropanol

-

Oil Red O Staining Solution

-

85% Propylene Glycol or 60% Isopropanol (for differentiation)

-

Hematoxylin (optional)

-

Aqueous mounting medium (e.g., glycerin jelly)

Staining Procedure:

-

Fixation: If using fresh frozen sections, fix in 10% formalin for 2-5 minutes, then rinse with tap water.[6][8]

-

Pre-treatment: Place the slides in propylene glycol or 60% isopropanol for 2 minutes.[6][8]

-

Staining: Incubate the slides in pre-warmed (60°C) Oil Red O staining solution for 6-15 minutes.[6][8]

-

Differentiation: Differentiate the tissue in 85% propylene glycol or 60% isopropanol for 1 minute.[6][8]

-

Washing: Rinse the slides in two changes of distilled water.[8]

-

Counterstaining (Optional): Stain with hematoxylin for 1 minute and rinse with tap water followed by distilled water.[8]

-

Mounting: Mount the coverslip using an aqueous mounting medium.[5][6]

Experimental Workflow Visualization

The following diagram outlines the general workflow for Oil Red O staining of cultured cells.

Caption: A typical workflow for Oil Red O staining.

Quantitative Analysis of Lipid Accumulation

Beyond qualitative visualization, Oil Red O staining can be adapted for quantitative analysis of lipid content. This is achieved by eluting the dye from the stained cells and measuring its absorbance.[10][11]

Protocol for Quantification:

-

After staining and final washing, allow the cells to dry completely.[11]

-

Add 100% isopropanol to each well to elute the Oil Red O from the lipid droplets. Incubate for 10 minutes with gentle shaking.[11]

-

Transfer the isopropanol-dye solution to a microplate.

-

Measure the absorbance at a wavelength between 492 nm and 520 nm using a spectrophotometer.[10][15][17] Use 100% isopropanol as a blank.[11]

Quantitative Data Summary:

| Parameter | Value/Range | Notes | References |

| Absorbance Maximum | ~518 nm | The exact maximum can vary slightly with the solvent. | [2][3][9][10] |

| Measurement Wavelength | 492 - 520 nm | Common wavelengths used in plate readers. | [10][15][17] |

| Oil Red O Concentration (Stock) | 0.3-0.5% (w/v) in isopropanol | Higher concentrations can lead to precipitation. | [6][11] |

| Isopropanol in Working Solution | 60% | A common concentration for optimal dye delivery. | [11][12][14] |

| Staining Time | 10 - 30 minutes | Longer times may increase background staining. | [10][12][14][15] |

Concluding Remarks

Oil Red O staining remains a robust and widely utilized method for the assessment of neutral lipid accumulation in a variety of research and diagnostic settings. Its simplicity, coupled with the potential for quantitative analysis, makes it an invaluable tool in the study of metabolic diseases, obesity, and other conditions characterized by altered lipid storage.[18][19] A thorough understanding of its mechanism of action and the meticulous application of standardized protocols are paramount to achieving reliable and reproducible results.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. stainsfile.com [stainsfile.com]

- 3. Oil Red O - Wikipedia [en.wikipedia.org]

- 4. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oil Red O - Histotechnology Group DST Project [dstgroupproject.weebly.com]

- 6. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]

- 7. researchgate.net [researchgate.net]

- 8. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. sciencellonline.com [sciencellonline.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Lipid (Oil Red O) Staining [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. Identification and quantification of lipid accumulation in adipose tissue using oil red O and Sudan stains - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Imaging of neutral lipids by oil red O for analyzing the metabolic status in health and disease | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Solubility of Oil Red O

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of Oil Red O, a fat-soluble diazo dye crucial for the staining and quantification of neutral lipids, cholesteryl esters, and lipoproteins. A comprehensive understanding of its solubility in various organic solvents is paramount for the preparation of effective staining solutions and the development of robust analytical methods in both research and drug development settings. This document offers a compilation of quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Principles of Oil Red O Solubility

Oil Red O is a lysochrome, a fat-soluble dye, that operates on the principle of differential solubility.[1][2] For effective staining of lipids within biological matrices, the dye must be more soluble in the target lipid than in the solvent carrier.[1][3] This necessitates the use of a solvent system in which Oil Red O is only minimally soluble, allowing the dye to partition into the lipid phase upon application.[1][3] Consequently, staining protocols often involve the preparation of a saturated stock solution in a primary solvent, which is then diluted with water or an aqueous buffer to reduce the dye's solubility in the working solution.[1][3]

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of Oil Red O in various solvents. It is important to note that the temperature at which these measurements were taken is not always specified in the available literature, which can influence solubility.

| Solvent System | Concentration | Notes |

| Chloroform:Ethanol (1:1) | 1 mg/mL | Provides a clear dark red solution.[4][5] |

| Dimethyl Sulfoxide (DMSO) | 1.25 - 2 mg/mL | Sonication and warming to 60°C may be required to achieve dissolution.[6][7][8] |

| 60% Isopropanol | 0.33 mg/mL (33 mg/100 mL) | Represents a saturated solution.[3] |

| 99% Isopropanol | Approx. 1% (w/v) | Commonly used to prepare a saturated stock solution.[1] |

| Propylene Glycol (85%) | 0.05% (w/v) | Used for preparing staining solutions for cellular applications.[9] |

| Water | Insoluble | Oil Red O is practically insoluble in aqueous solutions.[4] |

Qualitative Solubility Observations:

-

High Solubility: Oil Red O exhibits high solubility in 100% isopropanol and 100% ethanol.[2][10]

-

Good Solubility: It is also readily soluble in acetone, benzene, chloroform, acetic acid, and ether.[2]

Experimental Protocols for Solubility Determination

A standardized method for determining the solubility of Oil Red O in a specific solvent involves the preparation of a saturated solution, followed by the quantification of the dissolved dye. A common and effective method for quantification is UV-Vis spectrophotometry.

Preparation of a Saturated Oil Red O Solution

-

Reagent and Equipment Preparation:

-

Oil Red O powder (dye content ≥75%)

-

Solvent of interest (e.g., isopropanol, ethanol, DMSO)

-

Glass vials or flasks with secure caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Incubator or water bath for temperature control (optional)

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.2 or 0.45 µm)

-

-

Procedure:

-

Add an excess amount of Oil Red O powder to a known volume of the solvent in a glass vial. The exact amount will depend on the expected solubility but should be sufficient to ensure that undissolved solid remains.

-

Securely cap the vial to prevent solvent evaporation.

-

Agitate the mixture vigorously using a magnetic stirrer or vortex mixer.

-

To ensure equilibrium is reached, continue agitation for a prolonged period (e.g., 24-48 hours) at a constant temperature. For some solvents, gentle heating may be applied to facilitate dissolution, but the solution should be allowed to cool to the desired measurement temperature before filtration.[7]

-

After the equilibration period, allow the undissolved solid to settle.

-

Quantification of Dissolved Oil Red O by UV-Vis Spectrophotometry

-

Instrumentation and Materials:

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes for dilutions

-

-

Procedure:

-

Filtration: Carefully withdraw a sample of the supernatant from the saturated solution using a syringe and filter it through a 0.2 or 0.45 µm syringe filter to remove all undissolved particles. This step is critical to ensure that only the dissolved dye is measured.

-

Dilution: The filtered saturated solution will likely be too concentrated for accurate spectrophotometric measurement. Prepare a series of dilutions of the filtered solution with the same solvent to bring the absorbance into the linear range of the instrument (typically 0.1 - 1.0).

-

Spectrophotometric Measurement:

-

Determine the wavelength of maximum absorbance (λmax) for Oil Red O in the chosen solvent by scanning a diluted solution across the visible spectrum. The λmax for Oil Red O is approximately 518 nm.[11]

-

Measure the absorbance of the diluted samples at the determined λmax.

-

-

Calculation of Concentration:

-

A standard calibration curve should be prepared by dissolving known concentrations of Oil Red O in the solvent and measuring their absorbance.

-

Use the absorbance of the diluted unknown sample and the calibration curve to determine its concentration.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

-

Experimental Workflow for Oil Red O Solubility Determination

The following diagram illustrates the key steps in determining the solubility of Oil Red O in a given solvent.

Caption: Workflow for determining Oil Red O solubility.

References

- 1. Dye content, ≥75%, certified by the Biological Stain Commission, powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. shop.cgenomix.com [shop.cgenomix.com]

- 5. himedialabs.com [himedialabs.com]

- 6. Oil Red O | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Oil Red O - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Structure of Oil Red O

Introduction

Oil Red O is a synthetic, fat-soluble diazo dye belonging to the lysochrome class of stains.[1][2] It is extensively utilized in research and clinical settings for the visualization and quantification of neutral lipids, triglycerides, and some lipoproteins.[1][2][3] Its strong affinity for lipids and its vibrant red color make it an invaluable tool in the study of metabolic diseases, such as obesity and hepatic steatosis, as well as in the analysis of atherosclerotic lesions.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of Oil Red O for researchers, scientists, and drug development professionals.

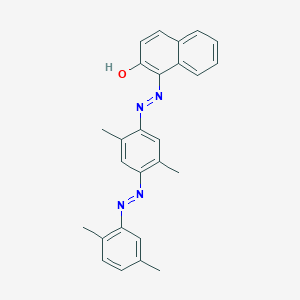

Chemical Structure and Identification

Oil Red O is a bis(azo) compound characterized by two azo groups (-N=N-) that connect three aromatic rings: two xylene rings and a naphthalene ring system.[7][8] The formal IUPAC name for Oil Red O is 1-{[4-(2,5-dimethylphenyl)diazenyl]-2,5-dimethylphenyl}diazenyl-2-naphthol.[5][8] The presence of the lipophilic xylene and naphthol groups contributes to its high solubility in neutral fats.[9]

Below is a diagram illustrating the chemical structure of Oil Red O.

Caption: A simplified diagram of the Oil Red O chemical structure.

Data Presentation

The following tables summarize the key chemical identifiers and physicochemical properties of Oil Red O.

Table 1: Chemical Identification of Oil Red O

| Identifier | Value |

| IUPAC Name | 1-{[4-(2,5-dimethylphenyl)diazenyl]-2,5-dimethylphenyl}diazenyl-2-naphthol[5][8] |

| Synonyms | Solvent Red 27, C.I. 26125, Sudan Red 5B[2][3][7] |

| CAS Number | 1320-06-5[3][4] |

| Molecular Formula | C₂₆H₂₄N₄O[3][10] |

| Molecular Weight | 408.49 g/mol [3][4] |

| Colour Index Number | 26125[1][2] |

Table 2: Physicochemical Properties of Oil Red O

| Property | Value |

| Appearance | Dark red to reddish-brown or black powder[4][7][9] |

| Absorption Maximum (λmax) | 515-518 nm[2][4][11] |

| Melting Point | 120 °C (decomposes)[5][12] |

| Solubility | |

| Water | Insoluble or slightly soluble[1][13][14] |

| Ethanol | Insoluble[1] |

| Isopropanol | Soluble[15] |

| DMSO | 5 mg/mL[16] |

| Chloroform/Ethanol (1:1) | 1 mg/mL[6][12] |

Experimental Protocols

Oil Red O staining is typically performed on fresh or frozen tissue sections, as fixation with alcohols can remove lipids.[2] The fundamental principle of the staining process relies on the dye being more soluble in the lipids of the sample than in the solvent it is applied in.[12]

Preparation of Oil Red O Stock Solution

A common method for preparing a stock solution is as follows:

-

Dissolve 0.5 grams of Oil Red O powder in 100 mL of 100% isopropanol.[15][17]

-

Mix thoroughly to create a saturated solution.[12]

-

This stock solution can be stored, protected from light, for future use.[15][18]

Preparation of Oil Red O Working Solution

The working solution should be prepared fresh before each use:

-

Dilute the Oil Red O stock solution with distilled water. A common ratio is 3 parts stock solution to 2 parts water (resulting in a 60% isopropanol solution).[15][19][20]

-

Filter the solution through a Whatman No. 1 filter paper to remove any precipitate.[19][20] The working solution is typically stable for about 2 hours.[20]

General Staining Protocol for Cultured Cells

-

Fixation: Wash cells with Phosphate-Buffered Saline (PBS) and then fix with 10% formalin for 30-60 minutes.[18][20]

-

Rinsing: Discard the formalin and wash the cells with distilled water.[18][20]

-

Permeabilization: Add 60% isopropanol to the cells and incubate for 5 minutes.[18][20]

-

Staining: Discard the isopropanol and cover the cells with the filtered Oil Red O working solution. Incubate for 10-20 minutes.[19][20]

-

Washing: Discard the staining solution and wash the cells multiple times with distilled water until the excess stain is removed.[19][20]

-

Counterstaining (Optional): To visualize nuclei, a counterstain such as Hematoxylin can be applied for 1 minute, followed by washing with water.[19][20]

-

Visualization: View the cells under a light microscope. Lipid droplets will appear red, and nuclei (if counterstained) will be blue.[19]

Staining Protocol for Frozen Tissue Sections

-

Sectioning: Cut frozen tissue sections to a thickness of approximately 10µm and allow them to air dry.[17]

-

Staining: Apply the freshly prepared and filtered Oil Red O working solution to the sections for about 10 minutes.[17][19]

-

Rinsing: Briefly rinse the slides in 60% isopropanol.[12][19]

-

Washing: Wash with distilled water.[19]

-

Counterstaining (Optional): Stain with Hematoxylin for 1 minute and rinse with water.[19]

-

Mounting: Use an aqueous mounting medium for coverslipping.[19]

A recent study has proposed an optimized method using a salicylic acid ethanol solution to prepare the Oil Red O solution, which is reported to be less toxic, more stable, and provides a cleaner background compared to the traditional isopropanol-based method.[21]

Logical Workflow for Oil Red O Staining

The following diagram outlines the typical workflow for staining lipids in a biological sample using Oil Red O.

Caption: A generalized workflow for Oil Red O staining of biological samples.

Conclusion

Oil Red O remains a cornerstone technique in lipid research due to its reliability and straightforward application. A thorough understanding of its chemical structure and properties is essential for its proper use and the accurate interpretation of staining results. The protocols outlined in this guide provide a solid foundation for researchers to effectively employ Oil Red O in their studies of lipid metabolism and associated pathologies.

References

- 1. stainsfile.com [stainsfile.com]

- 2. Oil Red O - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Oil Red O | CAS#:1320-06-5 | Chemsrc [chemsrc.com]

- 6. Oil Red O certified by the Biological Stain Commission 1320-06-5 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. OIL RED O | 14288-70-1 [chemicalbook.com]

- 9. himedialabs.com [himedialabs.com]

- 10. biocompare.com [biocompare.com]

- 11. Absorption [Oil Red O] | AAT Bioquest [aatbio.com]

- 12. Oil Red O certified by the Biological Stain Commission 1320-06-5 [sigmaaldrich.com]

- 13. Oil red O staining solution for the detection of neutral lipids in cryo sections for microscopy [sigmaaldrich.com]

- 14. Thermo Scientific Chemicals Oil Red O | Fisher Scientific [fishersci.ca]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Oil Red O | TargetMol [targetmol.com]

- 18. Lipid (Oil Red O) Staining [protocols.io]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oil Red O for Neutral Lipid and Triglyceride Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Oil Red O, a lysochrome (fat-soluble dye) widely used for the visualization and quantification of neutral lipids and triglycerides in cells and tissues. Its application is crucial in metabolic research, particularly in studies related to obesity, diabetes, and fatty liver disease.

Core Principles of Oil Red O Staining

Oil Red O (C₂₆H₂₄N₄O) is a diazo dye that preferentially dissolves in neutral lipids, such as triglycerides and cholesteryl esters.[1][2] The staining principle is based on the dye's higher solubility in lipids than in its solvent, typically an aqueous solution of isopropanol or propylene glycol.[3][4] When a sample is incubated with the Oil Red O working solution, the dye partitions from the solvent into the intracellular lipid droplets, staining them a characteristic bright red or orange-red.[5][6] This method is primarily used on frozen tissue sections or cultured cells, as the fixation and embedding processes for paraffin sections often involve solvents that remove lipids.[7][8]

Data Presentation: Quantitative Analysis of Lipid Accumulation

Quantification of Oil Red O staining is a common method to assess the degree of lipid accumulation. This is typically achieved by eluting the dye from the stained cells or tissues using a solvent like 100% isopropanol and then measuring the absorbance of the eluate spectrophotometrically.[9][10] The absorbance is directly proportional to the amount of lipid content.

Table 1: Example of Quantitative Oil Red O Staining Data in Differentiated 3T3-L1 Adipocytes

| Cell State | Treatment | Mean Absorbance (492 nm) ± SD | Fold Change vs. Preadipocytes |

| Preadipocytes | Undifferentiated | 0.15 ± 0.02 | 1.0 |

| Adipocytes (Day 7) | Differentiated | 0.85 ± 0.09 | 5.7 |

| Adipocytes (Day 10) | Differentiated | 1.20 ± 0.15 | 8.0 |

Data are representative and synthesized from typical results. Actual values may vary based on experimental conditions.[9][10]

Table 2: Quantification of Hepatic Steatosis in Mouse Models using Oil Red O Staining

| Mouse Model | Condition | Digital Hepatic Steatosis Score ± SEM | Fold Change vs. Control |

| Wild-Type | Control Diet | 11.7 ± 1.8 | 1.0 |

| Wild-Type | High-Fat Diet | 35.2 ± 3.1 | 3.0 |

| ob/ob | Genetic Obesity | 49.4 ± 2.4 | 4.2 |

Scores are based on digital image analysis of Oil Red O-stained liver sections and correlate with biochemically measured triglyceride content.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for Oil Red O staining in cultured cells and frozen tissue sections.

Oil Red O Staining of Cultured Cells (e.g., 3T3-L1 Adipocytes)

This protocol is adapted from various sources for staining lipids in cultured cells.[11][12]

Materials:

-

Oil Red O (Sigma-Aldrich, Cat# O0625)

-

100% Isopropanol

-

60% Isopropanol

-

Phosphate-Buffered Saline (PBS)

-

10% Formalin Solution

-

Distilled Water (ddH₂O)

-

Hematoxylin (for counterstaining, optional)

Procedure:

-

Preparation of Oil Red O Stock Solution (0.35%):

-

Dissolve 0.35 g of Oil Red O powder in 100 mL of 100% isopropanol.

-

Stir overnight to ensure complete dissolution. This stock solution is stable at room temperature.[11]

-

-

Preparation of Oil Red O Working Solution:

-

Mix 6 mL of the Oil Red O stock solution with 4 mL of distilled water.

-

Let the solution sit at room temperature for 20 minutes.

-

Filter the working solution through a 0.22 µm syringe filter to remove any precipitate. Prepare this solution fresh before each use.[11]

-

-

Cell Fixation:

-

Remove the culture medium from the cells.

-

Wash the cells gently with PBS.

-

Add 10% formalin to cover the cells and incubate for 30-60 minutes at room temperature.[12]

-

-

Staining:

-

Washing and Visualization:

-

Remove the Oil Red O solution and wash the cells 3-4 times with distilled water until the excess stain is removed.

-

(Optional) Counterstain with hematoxylin for 1 minute to visualize the nuclei, then wash with water.

-

Add PBS or water to the wells to prevent drying and visualize under a microscope. Lipid droplets will appear red.[12]

-

Oil Red O Staining of Frozen Tissue Sections (e.g., Liver)

This protocol is a standard procedure for staining lipids in frozen tissue sections.[13][14]

Materials:

-

Frozen tissue sections (8-10 µm thick) mounted on slides

-

Oil Red O Working Solution (prepared as described above)

-

10% Formalin Solution

-

60% Isopropanol

-

Distilled Water

-

Hematoxylin (optional)

-

Aqueous mounting medium (e.g., glycerin jelly)

Procedure:

-

Section Preparation:

-

Cut frozen sections at 8-10 µm using a cryostat and mount them on slides.

-

Air dry the sections for at least 30 minutes.[14]

-

-

Fixation:

-

Staining:

-

Differentiation and Counterstaining:

-

Mounting:

-

Mount the coverslip with an aqueous mounting medium. Do not use organic solvent-based mounting media as they will dissolve the lipids and the stain.[13]

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Oil Red O Staining and Quantification

Key Signaling Pathways in Lipid Metabolism

Oil Red O staining is frequently used to visualize the phenotypic outcomes of modulating key signaling pathways that regulate lipid metabolism.

Peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of adipogenesis, the process by which preadipocytes differentiate into mature, lipid-storing adipocytes.[2][3] Activation of PPARγ by ligands (e.g., thiazolidinediones, fatty acids) leads to the expression of genes involved in lipid uptake, synthesis, and storage.

Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that control the synthesis of cholesterol and fatty acids.[8][13] SREBP-1c, in particular, is a major regulator of genes involved in fatty acid and triglyceride synthesis.

AMP-activated protein kinase (AMPK) is a cellular energy sensor that, when activated (e.g., during low energy states), promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes like lipogenesis.[15]

Conclusion

Oil Red O staining is a robust and valuable technique for the qualitative and quantitative assessment of neutral lipid and triglyceride accumulation in biological samples. Its application, in conjunction with the study of key metabolic signaling pathways, provides critical insights for researchers and professionals in the fields of metabolic disease and drug development. Adherence to detailed and optimized protocols is essential for obtaining accurate and reproducible results.

References

- 1. Oil Red O Is a Useful Tool to Assess Donor Liver Steatosis on Frozen Sections During Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PPARG in Human Adipogenesis: Differential Contribution of Canonical Transcripts and Dominant Negative Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of cholesterol biosynthesis by SREBP (SREBF) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and Study of Adipocyte Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Frontiers | The AMPK pathway in fatty liver disease [frontiersin.org]

An In-depth Technical Guide to the History and Development of Lysochrome Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysochrome dyes, derived from the Greek words lysis (solution) and chroma (color), are a class of fat-soluble dyes indispensable for the histochemical staining of lipids.[1] These synthetic organic compounds, primarily belonging to the azo dye group, have been instrumental in advancing our understanding of lipid distribution in biological systems.[2] Their unique mechanism of action, based on preferential solubility in lipids rather than a chemical reaction, allows for the specific visualization of triglycerides, fatty acids, and lipoproteins in cells and tissues.[1][2] This technical guide provides a comprehensive overview of the history, chemical properties, and applications of lysochrome dyes, with a focus on experimental protocols and their role in lipid metabolism studies.

History and Development

The advent of synthetic dyes in the latter half of the 19th century revolutionized biological staining techniques. The quest to visualize lipids, which are poorly stained by aqueous solutions, led to the exploration of fat-soluble dyes.[3] The term "lysochrome" was first coined by the biologist John Baker in his 1958 book, "Principles of Biological Microtechnique," to describe this class of dyes that color substrates by dissolving in them.[1]

A significant milestone in lipid staining was the introduction of the Sudan series of dyes. These azo dyes became the cornerstone of lysochrome staining and are still widely used today. The timeline below highlights the key developments in the history of lysochrome dyes:

-

1896: Sudan III - Introduced by Daddi, it was the first synthetic fat-soluble dye successfully used for histological lipid staining.[3]

-

1901: Sudan IV - Developed by Michaelis, this dye offered a more intense red color compared to Sudan III, improving the visualization of lipids.[3]

-

1926: Oil Red O - French introduced Oil Red O, which provided an even deeper and more vibrant red stain, leading to its widespread adoption in laboratories.[3]

-

1935: Sudan Black B - A major advancement was made by Lison and Dagnelie with the development of Sudan Black B. This dye stained a broader range of lipids, including phospholipids, and provided a strong black contrast, expanding the applications of lysochrome staining.[3]

Chemical Properties and Mechanism of Action

Lysochrome dyes are characterized by their non-ionic nature and their solubility in non-polar substances. Most are azo dyes, containing one or more azo groups (-N=N-) which act as the chromophore responsible for their color.[2]

The staining mechanism of lysochrome dyes is a physical process governed by differential solubility .[3] The dye is dissolved in a solvent in which it is sparingly soluble. When this solution is applied to a tissue section containing lipids, the dye will preferentially migrate from the solvent to the intracellular and extracellular lipids in which it is more soluble.[2] This partitioning results in the selective coloration of lipid-rich structures.

Chemical Structures of Common Lysochrome Dyes

Below are the chemical structures of the most frequently used lysochrome dyes.

Sudan III

Sudan IV

-

Chemical Formula: C₂₄H₂₀N₄O[5]

-

Molecular Weight: 380.44 g/mol

Oil Red O

-

Chemical Formula: C₂₆H₂₄N₄O

-

Molecular Weight: 408.5 g/mol

Sudan Black B

Quantitative Data

The following tables summarize the key quantitative data for common lysochrome dyes.

Table 1: Physical and Spectroscopic Properties of Common Lysochrome Dyes

| Dye | C.I. Number | Color | Absorption Maximum (λmax) |

| Sudan III | 26100 | Red | 507-510 nm[4] |

| Sudan IV | 26105 | Red | 520-529 nm[5] |

| Oil Red O | 26125 | Red | 518 nm |

| Sudan Black B | 26150 | Blue-Black | 596-605 nm[6] |

Table 2: Solubility of Common Lysochrome Dyes in Various Solvents

| Dye | Water | Ethanol | Chloroform | Toluene | Isopropanol |

| Sudan III | < 0.1 mg/mL[3] | 2 mg/mL[3] | 1 mg/mL[3] | 1 mg/mL[3] | Saturated solutions can be prepared[3] |

| Sudan IV | 0.7 mg/mL[8] | Slightly Soluble[8] | 10 mg/mL[9] | Soluble | Saturated solutions can be prepared[9] |

| Oil Red O | Insoluble[10] | Soluble[10] | Soluble[10] | Soluble | Saturated solutions can be prepared |

| Sudan Black B | Insoluble[1] | Soluble[1] | Soluble | Soluble[1] | Soluble |

Experimental Protocols

The choice of protocol for lysochrome staining depends on the type of sample (frozen or paraffin-embedded sections, cultured cells) and the specific lipid to be visualized. As lipids are often extracted during the paraffin embedding process, frozen sections are generally preferred for lipid staining.

General Workflow for Lysochrome Staining

The following diagram illustrates the general workflow for staining lipids in tissue sections using lysochrome dyes.

Detailed Protocol for Oil Red O Staining of Cultured Cells

This protocol is suitable for the visualization of neutral lipid accumulation in cultured cells.

Materials:

-

Oil Red O stock solution (0.5% w/v in isopropanol)

-

Phosphate-buffered saline (PBS)

-

10% Formalin

-

60% Isopropanol

-

Hematoxylin (for counterstaining)

-

Aqueous mounting medium

Procedure:

-

Preparation of Oil Red O Working Solution:

-

Mix 6 parts of Oil Red O stock solution with 4 parts of distilled water.

-

Let the solution stand for 20 minutes at room temperature.

-

Filter the solution through a 0.2 µm filter before use.

-

-

Cell Preparation and Fixation:

-

Wash cultured cells grown on coverslips twice with PBS.

-

Fix the cells with 10% formalin for 15-30 minutes at room temperature.

-

Wash the cells twice with distilled water.

-

-

Staining:

-

Incubate the fixed cells with 60% isopropanol for 5 minutes at room temperature.

-

Remove the isopropanol and add the filtered Oil Red O working solution to cover the cells.

-

Incubate for 15-20 minutes at room temperature.

-

-

Differentiation and Counterstaining:

-

Remove the Oil Red O solution and wash the cells with 60% isopropanol.

-

Rinse the cells thoroughly with distilled water.

-

If desired, counterstain the nuclei with hematoxylin for 1-2 minutes.

-

Wash with tap water until the water runs clear.

-

-

Mounting and Visualization:

-

Mount the coverslips onto microscope slides using an aqueous mounting medium.

-

Visualize the stained lipid droplets (red) and nuclei (blue) under a light microscope.

-

Applications in Research and Drug Development

Lysochrome dyes are invaluable tools for studying lipid metabolism and related diseases. Their ability to visualize lipid accumulation provides insights into various cellular processes and pathological conditions.

Visualizing Lipid Accumulation in Disease Models

Lysochrome staining is widely used to study diseases characterized by abnormal lipid storage, such as atherosclerosis, steatosis (fatty liver disease), and obesity. For instance, Oil Red O staining of arterial sections can reveal the extent of lipid-laden foam cell accumulation in atherosclerotic plaques.

Role in Lipid Metabolism and Signaling Studies

While lysochrome dyes do not directly visualize signaling molecules, they are crucial for observing the downstream effects of signaling pathways that regulate lipid metabolism. For example, signaling pathways that promote lipogenesis or inhibit lipolysis will lead to increased intracellular lipid accumulation, which can be readily detected and quantified using lysochrome staining.

The diagram below illustrates the logical relationship of how lysochrome staining is integrated into the study of lipid metabolism, which is often regulated by cellular signaling.

Conclusion

Lysochrome dyes, since their discovery, have remained a fundamental tool in the arsenal of researchers and scientists studying lipids. Their simple, yet robust, mechanism of action based on solubility provides a reliable method for visualizing lipid distribution in a variety of biological samples. From the pioneering work with Sudan III to the versatile applications of Oil Red O and Sudan Black B, these dyes have provided invaluable insights into cellular and systemic lipid homeostasis. As research into metabolic diseases continues to expand, the application of these classic staining techniques, in conjunction with modern imaging and analytical methods, will undoubtedly continue to play a crucial role in advancing our knowledge and in the development of novel therapeutics.

References

- 1. chembk.com [chembk.com]

- 2. stainsfile.com [stainsfile.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. stainsfile.com [stainsfile.com]

- 5. Sudan IV - Wikipedia [en.wikipedia.org]

- 6. stainsfile.com [stainsfile.com]

- 7. scbt.com [scbt.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]

Oil Red O maximum absorption wavelength

An In-depth Technical Guide to the Maximum Absorption Wavelength of Oil Red O

Introduction

Oil Red O (ORO), also known as Solvent Red 27, is a fat-soluble diazo dye widely utilized in biological and biomedical research for the visualization and quantification of neutral lipids, triglycerides, and some lipoproteins.[1][2][3] Its application is crucial in studying metabolic processes, lipid storage diseases, and atherosclerosis.[1] The principle behind ORO staining is its greater solubility in lipids than in its solvent vehicle; this differential solubility causes the dye to migrate from the staining solution into intracellular lipid droplets, staining them a vibrant red.[2][4] Accurate quantification of lipid accumulation often involves eluting the dye from the stained sample and measuring its absorbance. A precise understanding of its maximum absorption wavelength (λmax) in various solvents is therefore critical for reliable spectrophotometric analysis.

Data Presentation: Maximum Absorption Wavelength (λmax) of Oil Red O

The maximum absorption wavelength of Oil Red O is not a single constant value but varies depending on the solvent used for its dissolution. This phenomenon, known as solvatochromism, is critical when quantifying the dye. The following table summarizes the reported λmax values for Oil Red O in different solvents.

| Solvent | Maximum Absorption Wavelength (λmax) | Reference |

| General (unspecified solvent) | 515 nm | [5] |

| General (unspecified solvent) | 518 nm | [1][3][6][7] |

| Ethanol | 516 nm (major peak), 359 nm (minor peak) | [8] |

| Isopropanol (for elution) | 518 nm (peak), 492 nm (filter used) | [9] |

| 2-Propanol (for elution) | 510 nm | [10] |

| Ethanol (for elution) | 492 nm | [2] |

| Isopropyl alcohol | 345 nm | [11] |

| n-hexane | 345 nm | [11] |

| Chloroform | ~516 nm, ~359 nm | [8] |

| Acetonitrile | ~516 nm, ~359 nm | [8] |

| Ethylene Glycol | ~516 nm, ~359 nm | [8] |

Note: While 515-518 nm is the most frequently cited range for the primary visible peak, other wavelengths are also used for quantification, particularly after eluting the dye from stained samples.[2][9][10] The choice of wavelength can be influenced by the specific instrumentation (e.g., available filters in a plate reader).[9]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of λmax

This protocol outlines the procedure for determining the maximum absorption wavelength of Oil Red O in a specific solvent.

Objective: To identify the wavelength(s) at which an Oil Red O solution exhibits maximum absorbance.

Materials:

-

Oil Red O powder

-

Selected organic solvent (e.g., ethanol, isopropanol, chloroform)[8]

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Methodology:

-

Solution Preparation: Prepare a dilute solution of Oil Red O in the chosen solvent. The concentration should be adjusted to ensure the maximum absorbance falls within the linear range of the spectrophotometer (typically below 1.0 AU).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

-

Blanking: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 300-700 nm).[11][12]

-

Sample Measurement: Rinse the cuvette with the Oil Red O solution, then fill it with the solution and place it in the spectrophotometer.

-

Spectral Scan: Perform a wavelength scan across the selected range. The instrument will measure the absorbance of the solution at each wavelength interval.

-

Data Analysis: The resulting spectrum will plot absorbance versus wavelength. The peak(s) of this curve correspond to the maximum absorption wavelength(s), λmax, for Oil Red O in that specific solvent.

Protocol 2: Staining of Lipids in Cells/Tissues and Quantification

This protocol describes the standard procedure for staining lipids with Oil Red O and subsequently quantifying the lipid content by eluting the dye.

Objective: To stain and quantify neutral lipid content in biological samples.

Materials:

-

Frozen tissue sections or cultured cells

-

Formalin (for fixation)

-

Oil Red O stock solution (e.g., 0.5% w/v in 99% isopropanol)[7][13]

-

Oil Red O working solution (e.g., 3 parts stock solution to 2 parts distilled water, filtered)[7][13]

-

60% Isopropanol[13]

-

Harris hematoxylin (optional, for counterstaining)[4]

-

Aqueous mounting medium (e.g., glycerol jelly)[4]

-

Microplate reader or spectrophotometer

Methodology:

-

Sample Preparation & Fixation:

-

Staining:

-

Immerse the samples in the freshly prepared and filtered Oil Red O working solution for a designated time (e.g., 5-15 minutes).

-

Rinse briefly with 60% isopropanol to remove excess background stain.[4]

-

(Optional) Counterstain nuclei with Harris hematoxylin for context. Be careful not to overstain, which may obscure the lipid staining.[4]

-

Wash thoroughly with distilled water.

-

-

Visualization:

-

Quantification:

-

After staining and washing, add 100% isopropanol or ethanol to the sample to completely elute the absorbed Oil Red O.[2][9][10] Incubate for 10-15 minutes with gentle shaking.

-

Transfer the eluate to a 96-well plate or a cuvette.

-

Read the absorbance at the appropriate λmax (e.g., 492 nm, 510 nm, or 518 nm) using a microplate reader or spectrophotometer.[2][9][10]

-

The measured absorbance is directly proportional to the amount of lipid in the original sample.

-

Mandatory Visualizations

Caption: Workflow for Determining Oil Red O λmax.

Caption: Principle of Oil Red O Lipid Staining.

References

- 1. Oil Red O - Wikipedia [en.wikipedia.org]

- 2. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stainsfile.com [stainsfile.com]

- 4. Oil Red O - Histotechnology Group DST Project [dstgroupproject.weebly.com]

- 5. Absorption [Oil Red O] | AAT Bioquest [aatbio.com]

- 6. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. what is the measurement of Oil red O staining - Tissue and Cell Culture [protocol-online.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. shimadzu.com [shimadzu.com]

- 13. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]

Understanding Lipid Droplet Formation In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for studying lipid droplet (LD) formation in vitro. Lipid droplets, once considered inert fat storage depots, are now recognized as dynamic organelles central to lipid metabolism, cellular signaling, and the pathogenesis of various diseases, including metabolic disorders, fatty liver disease, and cancer. Understanding the mechanisms of their formation is therefore crucial for developing novel therapeutic strategies.

This guide details the fundamental mechanisms of LD biogenesis, outlines established in vitro models, provides detailed experimental protocols for their study, and presents methods for the quantitative analysis of LDs.

Core Mechanisms of Lipid Droplet Biogenesis

Lipid droplet formation is a multi-step process that originates from the endoplasmic reticulum (ER). The canonical model involves the synthesis and accumulation of neutral lipids, primarily triacylglycerols (TAGs) and sterol esters (SEs), between the leaflets of the ER membrane.[1][2][3] This process can be conceptually divided into the following stages:

-

Neutral Lipid Synthesis: The synthesis of TAG begins with the acylation of glycerol-3-phosphate (G3P) by glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate-O-acyltransferase (AGPAT) to form phosphatidic acid (PA).[4][5] PA is then dephosphorylated by lipin to produce diacylglycerol (DAG). Finally, diacylglycerol acyltransferases (DGATs) catalyze the esterification of DAG with a fatty acyl-CoA to form TAG.[2][4] SEs are synthesized from cholesterol and acyl-CoA by acyl-CoA cholesterol O-acyltransferases (ACATs).[4]

-

Lens Formation: As neutral lipids are synthesized, they accumulate within the hydrophobic core of the ER bilayer.[2][6] Once a critical concentration is reached, they phase-separate from the surrounding phospholipids to form a lens-like structure.[2][6]

-

Budding and Scission: The nascent LD, encapsulated by a phospholipid monolayer derived from the cytosolic leaflet of the ER, then buds towards the cytoplasm. This process is facilitated by a number of key proteins, including seipin and fat-storage-inducing transmembrane (FIT) proteins.[1][2][3] Seipin is thought to play a role in organizing the site of LD formation and facilitating the proper budding process, while FIT proteins are implicated in regulating the emergence of the LD from the ER.[1][2]

-

Growth and Maturation: Following budding, LDs can grow through several mechanisms: continued local synthesis of neutral lipids on the LD surface, fusion with other LDs, and the transfer of neutral lipids from smaller to larger droplets in a process known as Ostwald ripening.[2][7][8] The protein composition of the LD surface also evolves, with the recruitment of various proteins, including members of the perilipin (PLIN) family, which regulate LD stability and access of lipases for lipid mobilization.[4]

In Vitro Models for Studying Lipid Droplet Formation

Several in vitro systems are available to investigate the mechanisms of LD biogenesis and to screen for compounds that modulate this process.

-

Cell Lines: Immortalized cell lines are widely used due to their ease of culture and manipulation.

-

3T3-L1 Cells: A mouse preadipocyte cell line that can be differentiated into mature adipocytes, which accumulate large LDs.[9] They are a standard model for studying adipogenesis and lipid metabolism.[9]

-

HepG2 and Huh7 Cells: Human hepatoma cell lines that are commonly used to model hepatic steatosis (fatty liver).[10] These cells can be induced to accumulate LDs by treatment with fatty acids.[10]

-

-

Primary Cells and Organoids: These models offer a more physiologically relevant system.

-

Human Intestinal Organoids: Three-dimensional cultures derived from human intestinal stem cells that can be used to study lipid absorption and LD formation in the context of the intestinal epithelium.[11]

-

-

Cell-Free and Reconstituted Systems: These systems allow for the study of specific aspects of LD formation in a controlled environment.

-

Artificial Lipid Droplets: These are synthesized in vitro and can be used to study the binding and function of specific LD-associated proteins.[12][13][14][15]

-

ER Microsomes: Vesicles derived from the ER can be used to study the initial stages of LD biogenesis, including neutral lipid synthesis and budding.[16]

-

Experimental Protocols

Induction of Lipid Droplet Formation in Cultured Cells

This protocol describes a general method for inducing LD formation in adherent cell lines such as HepG2 or 3T3-L1 cells using oleic acid.

Materials:

-

Cell line of choice (e.g., HepG2, 3T3-L1)

-

Complete cell culture medium

-

Oleic acid

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Phosphate-Buffered Saline (PBS)

-

Ethanol

-

Sterile, tissue culture-treated plates (e.g., 96-well imaging plates)

Procedure:

-

Cell Seeding: Seed cells in a 96-well imaging plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Preparation of Oleic Acid-BSA Complex: a. Prepare a 100 mM stock solution of oleic acid in ethanol.[10] b. Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.[10] c. To create a 10 mM oleic acid-BSA complex, slowly add the oleic acid stock solution to the BSA solution while stirring at 37°C.[10] This solution can be stored at -20°C.

-

Induction of Lipid Droplet Formation: a. The day after seeding, remove the culture medium from the cells. b. Add fresh culture medium containing the desired final concentration of the oleic acid-BSA complex (e.g., 1 mM). Include a vehicle control with BSA solution only. c. Incubate the cells for the desired period (e.g., 16-24 hours) at 37°C and 5% CO₂.[10][11]

Staining and Visualization of Lipid Droplets

Fluorescent microscopy is a common method for visualizing and quantifying LDs. Lipophilic dyes that specifically accumulate in the neutral lipid core of LDs are used for this purpose.

Materials:

-

Cells with induced LD formation

-

PBS

-

4% Formaldehyde in PBS (for fixation)

-

Fluorescent dye stock solution (e.g., 1 mg/mL BODIPY 493/503 in DMSO, or LD540)

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Mounting medium

Procedure:

-

Fixation: a. Carefully aspirate the culture medium. b. Gently wash the cells once with PBS. c. Add 4% formaldehyde in PBS to each well and incubate for 15-30 minutes at room temperature. d. Wash the cells three times with PBS.

-

Staining: a. Dilute the fluorescent dye stock solution to the working concentration in PBS (e.g., 1 µg/mL for BODIPY 493/503).[17] b. Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light. c. If desired, include a nuclear counterstain in the staining solution. d. Wash the cells three times with PBS.

-

Imaging: a. Add a small volume of PBS or mounting medium to the wells to prevent drying. b. Image the cells using a fluorescence microscope or a high-content imaging system with appropriate filter sets for the chosen dyes.[10]

Quantitative Analysis of Lipid Droplets

Objective quantification of LDs is essential for robust data analysis. Several methods are available, ranging from manual measurements to automated image analysis.

High-Content Imaging and Analysis

High-content imaging systems combined with automated image analysis software (e.g., CellProfiler, ImageJ) provide a powerful platform for high-throughput quantification of LDs.[18]

General Workflow:

-

Image Acquisition: Acquire images of stained cells, ensuring consistent settings for all experimental conditions. At a minimum, acquire images of the nuclear stain and the LD stain.[10]

-

Image Analysis Pipeline: a. Cell Segmentation: Use the nuclear stain to identify individual cells (primary objects).[10] b. Cytoplasm Identification: Define the cytoplasmic region for each cell by expanding from the identified nuclei. c. Lipid Droplet Identification: Identify LDs within the cytoplasm based on the fluorescence intensity of the LD stain. This typically involves applying an intensity threshold.[10] d. Measurement: For each cell, quantify various parameters of the identified LDs, such as:

- Number of LDs per cell

- Total area or volume of LDs per cell

- Average size (area or diameter) of LDs

- Intensity of the LD stain per cell

Flow Cytometry

Flow cytometry offers a high-throughput method for quantifying total cellular lipid content.

Procedure:

-

Cell Preparation: a. Induce LD formation and stain the cells with a lipophilic dye as described above (staining is performed on live cells). b. Wash the cells with PBS and detach them using trypsin or another non-enzymatic cell dissociation solution.[10] c. Neutralize the trypsin and centrifuge the cells to form a pellet.[10] d. Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).[10]

-

Data Acquisition and Analysis: a. Run the cell suspension through a flow cytometer. b. Gate on the single-cell population using forward and side scatter to exclude debris and aggregates.[10] c. Measure the fluorescence intensity of the LD stain for each cell. The mean or median fluorescence intensity of the cell population is proportional to the total lipid content.

Data Presentation

Quantitative data from LD analysis should be summarized in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Example of Quantitative Lipid Droplet Analysis

| Treatment | Concentration (µM) | Number of LDs per cell (Mean ± SD) | Total LD Area per cell (µm²) (Mean ± SD) | Average LD Size (µm²) (Mean ± SD) |

| Vehicle Control | - | 15.2 ± 3.1 | 25.8 ± 5.4 | 1.7 ± 0.3 |

| Oleic Acid | 100 | 45.7 ± 8.9 | 152.3 ± 25.1 | 3.3 ± 0.6 |

| Compound X | 1 | 38.1 ± 7.2 | 120.5 ± 20.8 | 3.2 ± 0.5 |

| Compound X | 10 | 22.5 ± 4.5 | 65.1 ± 11.3 | 2.9 ± 0.4 |

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is crucial for clear communication. The following diagrams were generated using Graphviz (DOT language).

Core Signaling Pathways in Lipid Droplet Metabolism

Several signaling pathways converge to regulate the balance between LD formation (lipogenesis) and breakdown (lipolysis).

Caption: Key signaling pathways regulating lipid droplet metabolism.

Experimental Workflow for In Vitro Lipid Droplet Analysis

This diagram outlines the typical steps involved in an in vitro experiment to study the effects of a compound on LD formation.

Caption: A typical experimental workflow for in vitro lipid droplet analysis.

Logical Relationship of Lipid Droplet Biogenesis from the ER

This diagram illustrates the sequential steps of LD formation originating from the endoplasmic reticulum.

Caption: The process of lipid droplet biogenesis from the endoplasmic reticulum.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biogenesis of the multifunctional lipid droplet: Lipids, proteins, and sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Lipid droplet biogenesis and functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid Droplet Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3T3 cells - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. jove.com [jove.com]

- 12. Protocol for using artificial lipid droplets to study the binding affinity of lipid droplet-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 14. Methods for making and observing model lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. New Method for Quantitation of Lipid Droplet Volume From Light Microscopic Images With an Application to Determination of PAT Protein Density on the Droplet Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Automated Lipid Droplet Quantification System for Phenotypic Analysis of Adipocytes using CellProfiler - PMC [pmc.ncbi.nlm.nih.gov]

Basic applications of Oil Red O in metabolic research

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the core applications, experimental protocols, and data analysis techniques for Oil Red O (ORO) staining in metabolic research. ORO is a fat-soluble diazo dye essential for the visualization and quantification of neutral lipids, making it a cornerstone technique in studies related to obesity, fatty liver disease, atherosclerosis, and other metabolic disorders.

Introduction and Principle of Staining

Oil Red O (C₂₆H₂₄N₄O) is a lysochrome (fat-soluble dye) used to stain neutral lipids, including triglycerides and cholesteryl esters.[1][2][3][4] It is classified as a Sudan dye and has largely replaced others like Sudan III and Sudan IV due to the vibrant, deep red color it imparts, which makes lipid droplets easier to visualize.[4]

The staining mechanism is not based on a chemical reaction but on a physical principle of differential solubility.[5] ORO is more soluble in the lipids within a cell or tissue than it is in its solvent base (typically isopropanol or propylene glycol).[1][5] During the staining process, the dye preferentially migrates from the staining solution and partitions into the intracellular lipid droplets, staining them a bright orange-red to dark red.[1]

Caption: The staining mechanism of Oil Red O.

Core Applications in Metabolic Research

ORO staining is a versatile tool for assessing lipid accumulation across various biological samples.

-

In Vitro (Cultured Cells): It is widely used to visualize and quantify lipid accumulation in cell culture models, such as differentiating adipocytes (e.g., 3T3-L1 cells), hepatocytes exposed to fatty acids to model steatosis, and macrophages to study foam cell formation.[6][7]

-

Ex Vivo (Tissue Sections): ORO is the gold standard for detecting lipid accumulation in frozen tissue sections.[3][5] Since routine paraffin embedding uses solvents that leach out lipids, frozen sections are mandatory.[3][5] This application is critical for diagnosing and researching conditions like non-alcoholic fatty liver disease (NAFLD/NASH), atherosclerosis (detecting lipid-rich plaques), and drug-induced steatosis.[3][8]

-

In Vivo (Model Organisms): The technique has been adapted for small model organisms. In Caenorhabditis elegans, ORO staining is a validated method to assess fat storage and study the genetics of lipid metabolism.[9][10] In zebrafish, it is used to visualize and quantify the distribution of triglycerides and neutral lipids during embryonic development and in response to metabolic challenges.[11][12]

Experimental Protocols

Accurate and reproducible ORO staining requires careful adherence to optimized protocols. The following sections detail methodologies for common sample types.

Caption: General experimental workflow for Oil Red O staining.

Protocol for Staining Cultured Cells